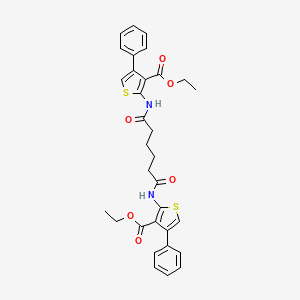![molecular formula C18H14BrN3OS2 B11682081 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide CAS No. 307975-72-0](/img/structure/B11682081.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide est un composé organique complexe qui présente un cycle benzothiazole, un groupe bromophényle et un fragment acétohydrazide
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide implique généralement plusieurs étapes :
Formation du cycle benzothiazole : Cela peut être obtenu par cyclisation de l’o-aminothiophénol avec du disulfure de carbone en présence d’une base.
Introduction du groupe sulfanyl : Le cycle benzothiazole est ensuite réagi avec un agent de thiolation approprié pour introduire le groupe sulfanyl.
Formation du fragment acétohydrazide : Cela implique la réaction du benzothiazole substitué par le sulfanyl avec du chlorure de chloroacétyle, suivie de l’hydrate d’hydrazine pour former l’acétohydrazide.
Condensation avec le groupe bromophényle : Enfin, l’acétohydrazide est condensé avec le 2-bromo-3-phénylprop-2-en-1-aldéhyde en milieu acide pour produire le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, en utilisant des réacteurs discontinus ou à écoulement continu pour optimiser le rendement et la pureté. Les conditions de réaction telles que la température, la pression et le choix du solvant seraient soigneusement contrôlées pour garantir une qualité de produit constante.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe sulfanyl, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler le groupe carbonyle du fragment acétohydrazide, produisant potentiellement des dérivés alcooliques.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Les agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en milieu basique pour faciliter les réactions de substitution.
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Dérivés alcooliques.
Substitution : Différents dérivés substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
Le 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide présente plusieurs applications en recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant qu’agent antimicrobien, anticancéreux et anti-inflammatoire.
Science des matériaux : Les caractéristiques structurelles uniques du composé en font un candidat pour une utilisation dans l’électronique organique et comme élément constitutif de matériaux avancés.
Chimie industrielle : Il peut être utilisé comme intermédiaire dans la synthèse de colorants, de pigments et d’autres produits chimiques spécialisés.
Applications De Recherche Scientifique
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound’s unique structural features make it a candidate for use in organic electronics and as a building block for advanced materials.
Industrial Chemistry: It can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
Le mécanisme d’action de ce composé dans les systèmes biologiques implique son interaction avec des cibles moléculaires spécifiques. Par exemple, son activité antimicrobienne peut être attribuée à sa capacité à perturber les membranes cellulaires bactériennes ou à inhiber des enzymes clés. La présence du cycle benzothiazole et du groupe bromophényle permet des interactions avec diverses voies biologiques, ce qui peut conduire à l’inhibition de la prolifération des cellules cancéreuses ou à la modulation des réponses inflammatoires.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(1,3-benzothiazol-2-ylsulfanyl)acétohydrazide
- 2-(1,3-benzothiazol-2-ylthio)acétohydrazide
Unicité
Comparé à des composés similaires, le 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide se distingue par la présence du groupe bromophényle, qui peut améliorer son activité biologique et fournir des sites supplémentaires pour la modification chimique. Cela en fait un composé polyvalent pour diverses applications en recherche et dans l’industrie.
Propriétés
Numéro CAS |
307975-72-0 |
|---|---|
Formule moléculaire |
C18H14BrN3OS2 |
Poids moléculaire |
432.4 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C18H14BrN3OS2/c19-14(10-13-6-2-1-3-7-13)11-20-22-17(23)12-24-18-21-15-8-4-5-9-16(15)25-18/h1-11H,12H2,(H,22,23)/b14-10-,20-11+ |
Clé InChI |
RQYUVKSFILBYJB-MCXKGUMDSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C(/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)\Br |
SMILES canonique |
C1=CC=C(C=C1)C=C(C=NNC(=O)CSC2=NC3=CC=CC=C3S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682003.png)
![{2-[(E)-({[(1-ethyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11682015.png)
![(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11682022.png)
![4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11682028.png)
![N-(4-{[2-(4-Acetamidobenzenesulfonamido)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B11682031.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11682041.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-[(3,5-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11682048.png)
![5-amino-3-{(Z)-1-cyano-2-[4-(2-cyano-4-nitrophenoxy)-3-methoxyphenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11682052.png)
![(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B11682053.png)
![ethyl (2E)-5-(2-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-prop-2-enylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682058.png)
![(5Z)-5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682065.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682066.png)
![2-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11682073.png)

